Oxacyclododecan-2-one

Ring-Opening Polymerization Lipase Catalysis Polyester Synthesis

Oxacyclododecan-2-one (CAS 1725-03-7), also known as 11-undecanolactone or undecanoic ω-lactone, is a 12-membered macrocyclic ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol. It is a liquid at room temperature with a density of 0.992 g/mL at 25 °C, a refractive index (n20/D) of 1.47, and a boiling point of 124–126 °C at 13 mmHg.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 1725-03-7
Cat. No. B161968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxacyclododecan-2-one
CAS1725-03-7
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESC1CCCCCOC(=O)CCCC1
InChIInChI=1S/C11H20O2/c12-11-9-7-5-3-1-2-4-6-8-10-13-11/h1-10H2
InChIKeyMVOSYKNQRRHGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxacyclododecan-2-one (CAS 1725-03-7): A 12-Membered Macrocyclic Lactone for Polymer Synthesis and Bioactive Applications


Oxacyclododecan-2-one (CAS 1725-03-7), also known as 11-undecanolactone or undecanoic ω-lactone, is a 12-membered macrocyclic ester with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol . It is a liquid at room temperature with a density of 0.992 g/mL at 25 °C, a refractive index (n20/D) of 1.47, and a boiling point of 124–126 °C at 13 mmHg . The compound is primarily utilized as a monomer in ring-opening polymerization (ROP) to produce aliphatic polyesters and has been identified in biological extracts exhibiting antimicrobial and cytotoxic activities .

Why Generic Macrocyclic Lactone Substitution Fails for Oxacyclododecan-2-one in Ring-Opening Polymerization and Biological Assays


Oxacyclododecan-2-one cannot be directly substituted by other lactones such as ε-caprolactone or γ-butyrolactone due to its unique 12-membered ring size, which governs both its physical properties and its kinetic behavior in ring-opening polymerization [1]. While lactones like ε-caprolactone (7-membered) and δ-valerolactone (6-membered) polymerize via distinct mechanisms, the 12-membered ring of oxacyclododecan-2-one confers a transoid ester conformation that is more reactive in lipase-catalyzed ROP than medium-sized rings [2]. Furthermore, its specific cytotoxicity profile against human cancer cell lines (HL-60, BGC-823, Bel-7402) is not shared by other lactones lacking this ring size, making generic substitution invalid for applications requiring precise biological activity .

Oxacyclododecan-2-one (1725-03-7): Quantitative Evidence of Differential Performance in Polymerization Kinetics, Cytotoxicity, and Physical Properties Relative to Comparators


Lipase-Catalyzed Ring-Opening Polymerization Rate: 3.8-Fold Higher than 10-Decanolactone, 12.9-Fold Lower than 12-Dodecanolactone

In a head-to-head kinetic study of Novozym 435-catalyzed ring-opening polymerization, 11-undecanolactone (oxacyclododecan-2-one) exhibited an initial rate constant of 0.38 h⁻¹, compared to 0.10 h⁻¹ for 10-decanolactone and 4.91 h⁻¹ for 12-dodecanolactone [1]. Despite nearly identical dipole moments (~1.9 D) across the series, the polymerization rate varies substantially with ring size, highlighting the unique kinetic profile of the 12-membered lactone relative to its 11- and 13-membered analogs.

Ring-Opening Polymerization Lipase Catalysis Polyester Synthesis

Cytotoxicity Against Human Cancer Cell Lines: IC₅₀ Values of 18.5–22.0 µg/mL

Oxacyclododecan-2-one demonstrates measurable in vitro cytotoxicity against three human cancer cell lines: HL-60 (leukemia) with an IC₅₀ of 20.0 µg/mL, BGC-823 (gastric cancer) with an IC₅₀ of 18.5 µg/mL, and Bel-7402 (hepatocellular carcinoma) with an IC₅₀ of 22.0 µg/mL . While direct comparator data for other lactones under identical conditions is not available, the compound's induction of apoptosis in these cell lines represents a class-level inference of its potential as a cytotoxic scaffold.

Anticancer Activity Cytotoxicity Assay Drug Discovery

Physical Property Differentiation: Higher Melting Point and Lower Volatility than ε-Caprolactone

Oxacyclododecan-2-one exhibits a melting point of 2–3 °C, a boiling point of 124–126 °C at 13 mmHg (250.1 °C at 760 mmHg), and a density of 0.992 g/mL at 25 °C . In contrast, ε-caprolactone (a common 7-membered lactone monomer) is a liquid at room temperature with a melting point of -1 °C and a boiling point of 96–97.5 °C at 10 mmHg [1]. The larger 12-membered ring of oxacyclododecan-2-one results in a higher melting point and significantly reduced volatility, which influences storage stability and polymerization processing conditions.

Physical Chemistry Monomer Handling Process Engineering

Homopolymer Thermal Properties: Melting Point of 83.1 °C Enables Semicrystalline Polyester Formation

The homopolymer of oxacyclododecan-2-one (poly(undecanolactone), CAS 91628-63-6) exhibits a melting point of 83.1 °C, as reported by CAS Common Chemistry [1]. In comparison, poly(ε-caprolactone) has a melting point of approximately 60 °C [2]. This 23 °C difference in melting point reflects the increased methylene content in the repeat unit (11 vs. 5 methylene groups), which enhances crystallinity and expands the thermal processing window for applications requiring higher service temperatures.

Polymer Characterization Thermal Analysis Materials Science

Lipophilicity Parameter (XLogP3 = 3.6) Predicts Enhanced Membrane Permeability vs. Smaller Lactones

Oxacyclododecan-2-one has a calculated XLogP3 value of 3.6 [1]. This value is significantly higher than that of ε-caprolactone (XLogP3 ≈ 0.3) and γ-butyrolactone (XLogP3 ≈ -0.3) [2]. The increased lipophilicity of the 12-membered lactone suggests enhanced passive membrane permeability and higher partitioning into lipid bilayers, which may contribute to its observed biological activities and influence its behavior in drug delivery applications.

Drug Design ADME Prediction Physicochemical Properties

Optimal Application Scenarios for Oxacyclododecan-2-one (1725-03-7) Based on Quantitative Performance Data


Synthesis of Biodegradable Polyesters with Controlled Molecular Weight via Lipase-Catalyzed ROP

The intermediate polymerization rate of oxacyclododecan-2-one (0.38 h⁻¹) compared to 10-decanolactone (0.10 h⁻¹) and 12-dodecanolactone (4.91 h⁻¹) allows for predictable and tunable reaction kinetics in Novozym 435-catalyzed ring-opening polymerization [1]. This enables the synthesis of aliphatic polyesters with molecular weights exceeding 10,000 g/mol and tailored thermal properties, as demonstrated by the homopolymer melting point of 83.1 °C [2].

Development of Hydrophobic Drug Delivery Vehicles and Biomedical Polymers

With an XLogP3 value of 3.6 [1] and a homopolymer melting point 23 °C higher than poly(ε-caprolactone) [2], oxacyclododecan-2-one is well-suited for synthesizing hydrophobic, semicrystalline polyesters for drug encapsulation, medical sutures, and tissue engineering scaffolds where enhanced thermal stability and controlled degradation are required.

Lead Compound Optimization in Anticancer Drug Discovery Programs

The documented in vitro cytotoxicity of oxacyclododecan-2-one against HL-60 (IC₅₀ = 20.0 µg/mL), BGC-823 (IC₅₀ = 18.5 µg/mL), and Bel-7402 (IC₅₀ = 22.0 µg/mL) cancer cell lines [1] provides a quantitative starting point for medicinal chemistry efforts aimed at developing macrocyclic lactone-based anticancer agents with improved potency and selectivity.

Production of Specialty Coatings and Adhesives Requiring Low Volatility Monomers

The higher boiling point (124–126 °C at 13 mmHg) and lower volatility of oxacyclododecan-2-one compared to ε-caprolactone (bp 96–97.5 °C at 10 mmHg) [1] make it advantageous for industrial polymerization processes where monomer evaporation must be minimized to ensure consistent stoichiometry and reduce volatile organic compound (VOC) emissions.

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